N1-(2-carbamoylbenzofuran-3-yl)-N2-methyloxalamide
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Overview
Description
N1-(2-carbamoylbenzofuran-3-yl)-N2-methyloxalamide: is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system, a carbamoyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-methyloxalamide typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.
Introduction of Carbamoyl Group: The carbamoyl group is introduced by reacting the benzofuran derivative with an isocyanate under controlled conditions.
Formation of Oxalamide Moiety: The final step involves the reaction of the intermediate compound with oxalyl chloride and methylamine to form the oxalamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to ensure high yield and purity.
Purification Techniques: Employing techniques like recrystallization and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
N1-(2-carbamoylbenzofuran-3-yl)-N2-methyloxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Oxides of the benzofuran ring.
Reduction Products: Reduced forms of the carbamoyl and oxalamide groups.
Substitution Products: Derivatives with substituted functional groups.
Scientific Research Applications
N1-(2-carbamoylbenzofuran-3-yl)-N2-methyloxalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-carbamoylbenzofuran-3-yl)-N2-methyloxalamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-carbamoyl-1-benzofuran-3-yl)-N’-(2,6-difluorobenzyl)ethanediamide
- N-(2-carbamoyl-1-benzofuran-3-yl)-N’-[2-(1H-indol-3-yl)ethyl]ethanediamide
- N-(2-carbamoyl-1-benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Uniqueness
N1-(2-carbamoylbenzofuran-3-yl)-N2-methyloxalamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-methyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-14-11(17)12(18)15-8-6-4-2-3-5-7(6)19-9(8)10(13)16/h2-5H,1H3,(H2,13,16)(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVPUMDMOWHDRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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